Cas no 54830-49-8 (2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside)

2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside structure
54830-49-8 structure
Product Name:2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
Numero CAS:54830-49-8
MF:C19H37N5O8
MW:463.525785207748
CID:1593570
PubChem ID:3042922
Update Time:2025-04-21

2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
    • 2-[2,4-diamino-5-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 54830-49-8
    • DTXSID60970179
    • 2-Hydroxysisomicin
    • Mutamicin 1
    • Mutamycin 1
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-3-enopyranosyl-(1-4))-
    • Inchi: 1S/C19H37N5O8/c1-19(28)6-29-18(13(27)16(19)24-2)32-15-10(23)11(25)9(22)14(12(15)26)31-17-8(21)4-3-7(5-20)30-17/h3,8-18,24-28H,4-6,20-23H2,1-2H3
    • Chiave InChI: GCLCARAXIXZEAH-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(C)(CO1)O)NC)O)C1C(C(C(C(C1N)O)N)OC1C(CC=C(CN)O1)N)O

Proprietà calcolate

  • Massa esatta: 463.264213
  • Massa monoisotopica: 463.264213
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 12
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 234
  • XLogP3: -6

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: 716.9°C at 760 mmHg
  • Punto di infiammabilità: 387.4°C
  • Indice di rifrazione: 1.633
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.